methyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride

Stereochemistry Chiral Intermediate Diastereoselective Synthesis

Methyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride (CAS 2714719-88-5) is a chiral, non-racemic 2-azabicyclo[3.1.0]hexane derivative supplied as the hydrochloride salt. The compound features a fused cyclopropane–pyrrolidine bicyclic core with a methyl ester at the bridgehead C1 position, bearing the defined (1R,5S) absolute configuration.

Molecular Formula C7H12ClNO2
Molecular Weight 177.63 g/mol
Cat. No. B13486041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride
Molecular FormulaC7H12ClNO2
Molecular Weight177.63 g/mol
Structural Identifiers
SMILESCOC(=O)C12CC1CCN2.Cl
InChIInChI=1S/C7H11NO2.ClH/c1-10-6(9)7-4-5(7)2-3-8-7;/h5,8H,2-4H2,1H3;1H/t5-,7+;/m0./s1
InChIKeyRMFQRYMWXVTYRO-VOLNJMMDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride: A Defined Chirality Bicyclic Building Block for Antiviral Intermediate Procurement


Methyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride (CAS 2714719-88-5) is a chiral, non-racemic 2-azabicyclo[3.1.0]hexane derivative supplied as the hydrochloride salt [1]. The compound features a fused cyclopropane–pyrrolidine bicyclic core with a methyl ester at the bridgehead C1 position, bearing the defined (1R,5S) absolute configuration. Within the azabicyclo[3.1.0]hexane family, this specific scaffold and stereochemistry are relevant to the synthesis of hepatitis C virus (HCV) NS3/4A protease inhibitors, and the compound is listed in patents related to antiviral drug intermediates [2] .

Why Methyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride Cannot Be Interchanged with In-Class Analogs


In the procurement of azabicyclo[3.1.0]hexane intermediates for antiviral drug synthesis, generic substitution introduces risks of stereochemical mismatch, regioisomeric contamination, and salt-form variability that directly affect downstream coupling efficiency and final API purity [1]. The 2-azabicyclo[3.1.0]hexane framework, bearing the nitrogen at position 2, is structurally and functionally distinct from the 3-azabicyclo[3.1.0]hexane core (nitrogen at position 3) used in boceprevir and nirmatrelvir [2] [3]. Moreover, the (1R,5S) configuration versus the (1S,5R) enantiomer, and the hydrochloride salt versus the free base, each introduce quantifiable differences in physicochemical properties and synthetic utility that are not interchangeable without revalidation of reaction conditions .

Quantitative Differentiation Evidence for Methyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride vs. Closest Comparators


Stereochemical Configuration: (1R,5S) vs. (1S,5R) Enantiomer – Defined Absolute Configuration for Diastereoselective Synthesis

The (1R,5S) configuration is a defined, non-racemic stereoisomer. The enantiomeric counterpart, methyl (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride (CAS 1217994-39-2), is commercially available as a distinct product with a different CAS number . The (1R,5S) isomer is listed as a molecular building block for targeted synthesis, whereas the (1S,5R) isomer is also supplied under a separate catalog entry. While direct comparative bioactivity data are not publicly available at the intermediate level, the precedent for stereochemistry-dependent activity in azabicyclo[3.1.0]hexane-based protease inhibitors is well-established: for boceprevir's chiral fragment (methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride), the S isomer at the C2 position was demonstrated to be the active isomer over the R isomer, and the absolute configuration was confirmed by X-ray crystallography [1].

Stereochemistry Chiral Intermediate Diastereoselective Synthesis

Nitrogen Position: 2-Azabicyclo[3.1.0]hexane-1-carboxylate vs. 3-Azabicyclo[3.1.0]hexane-2-carboxylate – Scaffold Divergence Dictates Synthetic Applicability

The target compound places the nitrogen at position 2 and the carboxylate at the bridgehead C1. In contrast, the established HCV protease inhibitor intermediates (boceprevir and nirmatrelvir) employ the 3-azabicyclo[3.1.0]hexane-2-carboxylate scaffold, where the nitrogen is at position 3 and the carboxylate is at C2 [1] [2]. The 3-aza scaffold is present in the final drugs: narlaprevir (Ki = 6 nM for HCV NS3/4A protease) and boceprevir (SCH 503034, Ki* = 7 nM; EC90 = 30 nM) [3] [4]. The 2-aza scaffold provides a fundamentally different vector for amide bond formation and steric environment. Patents listing the 2-azabicyclo[3.1.0]hexane-1-carboxylate scaffold indicate its utility in alternative chemotypes distinct from the 3-aza series [5].

HCV Protease Inhibitor Scaffold Comparison Antiviral Intermediate

Salt Form: Hydrochloride Salt vs. Free Base – Enhanced Handling and Solubility Properties

The target compound is supplied as the hydrochloride salt (molecular formula C7H12ClNO2, MW 177.63), whereas the free base methyl 2-azabicyclo[3.1.0]hexane-1-carboxylate (C7H11NO2, MW 141.17) is also commercially available . The hydrochloride salt form provides a defined stoichiometric composition (1:1 salt) with distinct solid-state properties. The molecular weight difference (177.63 vs. 141.17 g/mol) results in different mass-based stoichiometry for reaction calculations. Vendor specifications for the hydrochloride indicate a purity of ≥95–98%, and the hydrochloride salt is expected to exhibit improved aqueous solubility and handling characteristics compared to the free amine, which is typical for amine hydrochlorides .

Salt Form Hydrochloride Solid-State Properties

Patent Footprint: 7-Patent Association for the 2-Azabicyclo[3.1.0]hexane-1-carboxylate Scaffold

The racemic form of the 2-azabicyclo[3.1.0]hexane-1-carboxylate scaffold is associated with 7 patents according to PubChemLite [1]. This patent count, while modest, indicates that the 2-aza-1-carboxylate scaffold occupies a distinct intellectual property space from the extensively patented 3-aza-2-carboxylate scaffold used in blockbuster HCV drugs. The 2-aza scaffold has been explored for applications beyond HCV protease inhibition, potentially including muscarinic receptor antagonism and other therapeutic areas, as evidenced by patent families covering 3,6-disubstituted azabicyclo[3.1.0]hexane derivatives [2].

Patent Evidence Intellectual Property Chemical Space

Validated Application Scenarios for Methyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride Procurement


Chiral Building Block for Non-Boceprevir HCV Protease Inhibitor Chemotypes

Researchers pursuing novel HCV NS3/4A protease inhibitors that diverge from the 3-azabicyclo[3.1.0]hexane-2-carboxylate P2 motif can utilize the (1R,5S)-2-aza-1-carboxylate scaffold as a structurally differentiated core. The 7 associated patents indicate prior art in this space [1], and the scaffold offers a different spatial orientation of the amine for amide coupling compared to the 3-aza series, potentially leading to distinct selectivity profiles. However, note that direct comparative Ki or EC50 data for this specific intermediate are not available; activity must be established de novo for any target [2].

Diastereoselective Synthesis Requiring Defined (1R,5S) Configuration

When a synthetic route demands the (1R,5S) stereochemistry rather than the commercially available (1S,5R) enantiomer (CAS 1217994-39-2, 98% purity) , the target compound (CAS 2714719-88-5) provides the required absolute configuration without the need for chiral resolution. This is critical for maintaining stereochemical integrity in multi-step syntheses where epimerization at C1 would compromise final product purity, as demonstrated by the extensive characterization required for boceprevir's chiral fragment-B [3].

Medicinal Chemistry Scaffold-Hopping Campaigns Exploring 2-Aza vs. 3-Aza Cores

In drug discovery programs seeking to escape crowded intellectual property space around 3-azabicyclo[3.1.0]hexane-based protease inhibitors, the 2-aza-1-carboxylate scaffold provides a regioisomeric alternative. The hydrochloride salt form facilitates accurate weighing and dissolution for parallel synthesis or library production, where the 26% molecular weight difference from the free base (177.63 vs. 141.17 g/mol) must be factored into reagent stoichiometry calculations .

Quote Request

Request a Quote for methyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.